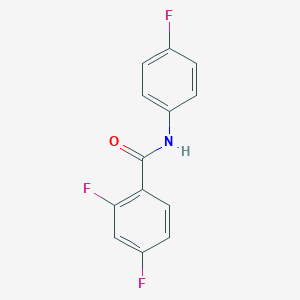

2,4-difluoro-N-(4-fluorophenyl)benzamide

Description

Properties

Molecular Formula |

C13H8F3NO |

|---|---|

Molecular Weight |

251.2 g/mol |

IUPAC Name |

2,4-difluoro-N-(4-fluorophenyl)benzamide |

InChI |

InChI=1S/C13H8F3NO/c14-8-1-4-10(5-2-8)17-13(18)11-6-3-9(15)7-12(11)16/h1-7H,(H,17,18) |

InChI Key |

KAZFQCIQXFLFKR-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)F)F)F |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)F)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Fluorine substitution patterns and electronic effects distinguish 2,4-difluoro-N-(4-fluorophenyl)benzamide from related compounds:

Key Observations:

- Fluorine Positioning : Ortho-fluorine in Fo24 reduces steric hindrance compared to the para-fluorine in this compound, altering crystal packing and hydrogen-bonding networks .

- Electron-Withdrawing Groups: The 4-cyano group in 4-cyano-N-(2-fluorophenyl)benzamide increases electrophilicity at the amide carbonyl, enhancing reactivity in nucleophilic substitutions .

- Hydrogen Bonding : Fluorine in this compound participates in weak C–H···F interactions (~−2.15 to −2.89 kcal/mol), stabilizing crystal structures alongside traditional N–H···O bonds .

Challenges :

- Regioselectivity : Fluorine placement requires careful control to avoid byproducts.

- Purification : Fluorinated compounds often exhibit low solubility, necessitating chromatographic techniques .

Q & A

Basic: What are the key considerations for optimizing the multi-step synthesis of 2,4-difluoro-N-(4-fluorophenyl)benzamide?

The synthesis typically involves nucleophilic acyl substitution or coupling reactions. Critical parameters include:

- Starting materials : Use of 4-fluorophenylamine and 2,4-difluorobenzoic acid derivatives (e.g., acid chlorides) to ensure regioselectivity .

- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction rates by stabilizing intermediates .

- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) can improve yields in amide bond formation .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side products like hydrolysis .

Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using reversed-phase HPLC .

Basic: Which analytical techniques are most reliable for characterizing this compound?

A combination of spectroscopic and crystallographic methods is essential:

- NMR spectroscopy : NMR (δ ≈ -110 to -120 ppm for aromatic fluorine) and NMR (doublets for fluorinated aromatic protons) confirm substitution patterns .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected: ~277.2 g/mol) and detects impurities .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Fluorine atoms exhibit strong anomalous scattering, aiding in resolving positional disorder .

Basic: How can researchers screen for potential biological targets of this compound?

Initial screening strategies include:

- Enzyme inhibition assays : Test against phosphodiesterase 4 (PDE4) due to structural similarities with known PDE4 inhibitors (e.g., IC values in µM range) .

- cAMP modulation : Measure intracellular cAMP levels in cell lines (e.g., macrophages) using ELISA or FRET-based biosensors .

- Docking studies : Perform in silico docking with PDE4 catalytic domains (PDB IDs: 1XOQ, 3G4G) to predict binding modes .

Advanced: How can contradictory IC50_{50}50 values in PDE4 inhibition studies be resolved?

Discrepancies often arise from:

- Assay conditions : Variations in buffer pH, Mg concentration, or substrate (cAMP) purity can alter enzyme kinetics. Standardize protocols using recombinant PDE4 isoforms .

- Compound stability : Degradation in DMSO stock solutions (e.g., hydrolysis) may reduce potency. Confirm stability via LC-MS before assays .

- Structural analogs : Compare with fluorinated benzamides like SR1078 (IC = 1–3 µM for RORγ) to identify substituent effects on activity .

Advanced: What strategies are effective for structural optimization to enhance PDE4 selectivity?

Key approaches include:

- Fluorine substitution : Introduce electron-withdrawing groups (e.g., -CF) at the 4-position to improve binding to PDE4’s hydrophobic pocket .

- Scaffold hybridization : Integrate pyridazine or thiadiazole moieties (as in related PDE4 inhibitors) to enhance rigidity and target engagement .

- QSAR modeling : Use quantum chemical parameters (e.g., HOMO-LUMO gaps) to predict bioactivity and guide synthesis .

Advanced: How can researchers address unexpected by-products during scale-up synthesis?

Common issues and solutions:

- By-product identification : Use NMR to detect fluorinated intermediates (e.g., silylated derivatives) and LC-MS for trace impurities .

- Reaction optimization : Replace dichloromethane with acetonitrile to reduce solvolysis by-products .

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column) for high-purity isolates .

Advanced: What mechanistic insights can be gained from studying fluorine’s role in biological activity?

Fluorine’s impact includes:

- Electron effects : Enhances metabolic stability by reducing CYP450-mediated oxidation .

- Hydrogen bonding : Fluorine’s electronegativity strengthens interactions with PDE4’s His234 residue, as seen in co-crystal structures (PDB: 3G4G) .

- Bioisosterism : Compare with chlorine-substituted analogs (e.g., 2-chloro-N-(4-fluorophenyl)benzamide) to evaluate steric vs. electronic contributions .

Advanced: How can computational methods resolve discrepancies between in vitro and in vivo efficacy data?

Integrate multi-scale modeling:

- MD simulations : Simulate compound binding to PDE4 under physiological conditions (e.g., solvation effects) .

- ADME prediction : Use tools like SwissADME to assess bioavailability and blood-brain barrier penetration, which may explain in vivo variability .

- Synergistic combinations : Model interactions with co-administered drugs (e.g., roflumilast) to identify synergistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.